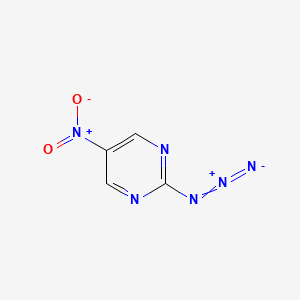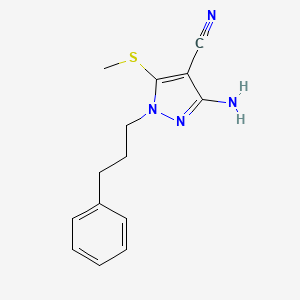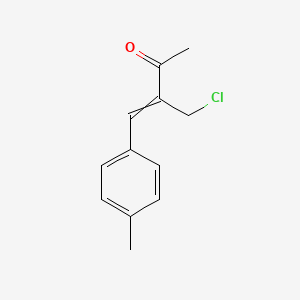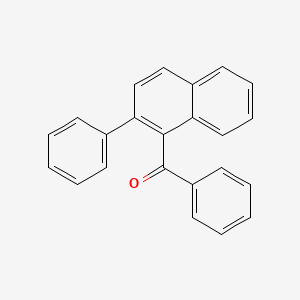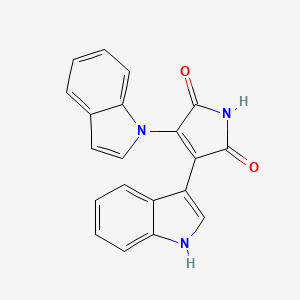
1H-Pyrrole-2,5-dione, 3-(1H-indol-1-yl)-4-(1H-indol-3-yl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrrole-2,5-dione, 3-(1H-indol-1-yl)-4-(1H-indol-3-yl)- is a complex organic compound that features both pyrrole and indole moieties. This compound is of significant interest in the fields of organic chemistry and medicinal chemistry due to its unique structural properties and potential biological activities.
Vorbereitungsmethoden
The synthesis of 1H-Pyrrole-2,5-dione, 3-(1H-indol-1-yl)-4-(1H-indol-3-yl)- typically involves multi-component reactions. One common method includes the reaction of a phthalaldehydic acid, primary amine, and 1H-indole in water under catalyst-free conditions . This environmentally-friendly procedure is advantageous due to its clean, one-pot synthesis and easy handling .
Analyse Chemischer Reaktionen
1H-Pyrrole-2,5-dione, 3-(1H-indol-1-yl)-4-(1H-indol-3-yl)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: It can undergo substitution reactions, particularly electrophilic aromatic substitution due to the presence of indole rings.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1H-Pyrrole-2,5-dione, 3-(1H-indol-1-yl)-4-(1H-indol-3-yl)- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which 1H-Pyrrole-2,5-dione, 3-(1H-indol-1-yl)-4-(1H-indol-3-yl)- exerts its effects involves interactions with various molecular targets and pathways. The indole moieties can interact with biological receptors, enzymes, and other proteins, leading to a range of biological activities. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
1H-Pyrrole-2,5-dione, 3-(1H-indol-1-yl)-4-(1H-indol-3-yl)- can be compared with other indole-containing compounds such as:
1H-Indole-3-carbaldehyde: Known for its role in multicomponent reactions and synthesis of biologically active structures.
3-(1H-Indol-3-yl)isoindolin-1-one: Synthesized under similar conditions and used in various chemical and biological applications.
The uniqueness of 1H-Pyrrole-2,5-dione, 3-(1H-indol-1-yl)-4-(1H-indol-3-yl)- lies in its dual indole and pyrrole structure, which provides distinct chemical and biological properties compared to other similar compounds.
Eigenschaften
CAS-Nummer |
374817-51-3 |
|---|---|
Molekularformel |
C20H13N3O2 |
Molekulargewicht |
327.3 g/mol |
IUPAC-Name |
3-indol-1-yl-4-(1H-indol-3-yl)pyrrole-2,5-dione |
InChI |
InChI=1S/C20H13N3O2/c24-19-17(14-11-21-15-7-3-2-6-13(14)15)18(20(25)22-19)23-10-9-12-5-1-4-8-16(12)23/h1-11,21H,(H,22,24,25) |
InChI-Schlüssel |
TZGKDMNBGRNSCJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CN2C3=C(C(=O)NC3=O)C4=CNC5=CC=CC=C54 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


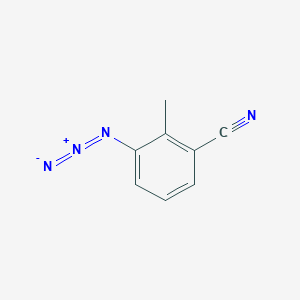
![Tributyl[(tetradecyloxy)methyl]phosphanium bromide](/img/structure/B14241003.png)


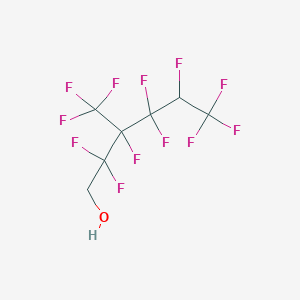
![2-[(4-chlorophenyl)sulfonylamino]-N-[(4-fluorophenyl)methylideneamino]benzamide](/img/structure/B14241022.png)
![Ethanethiol, 2-[(9-anthracenylmethyl)amino]-](/img/structure/B14241024.png)
![3-(4-Methoxybenzoyl)pyrrolo[1,2-a]quinoxaline-1,2,4(5H)-trione](/img/structure/B14241030.png)
